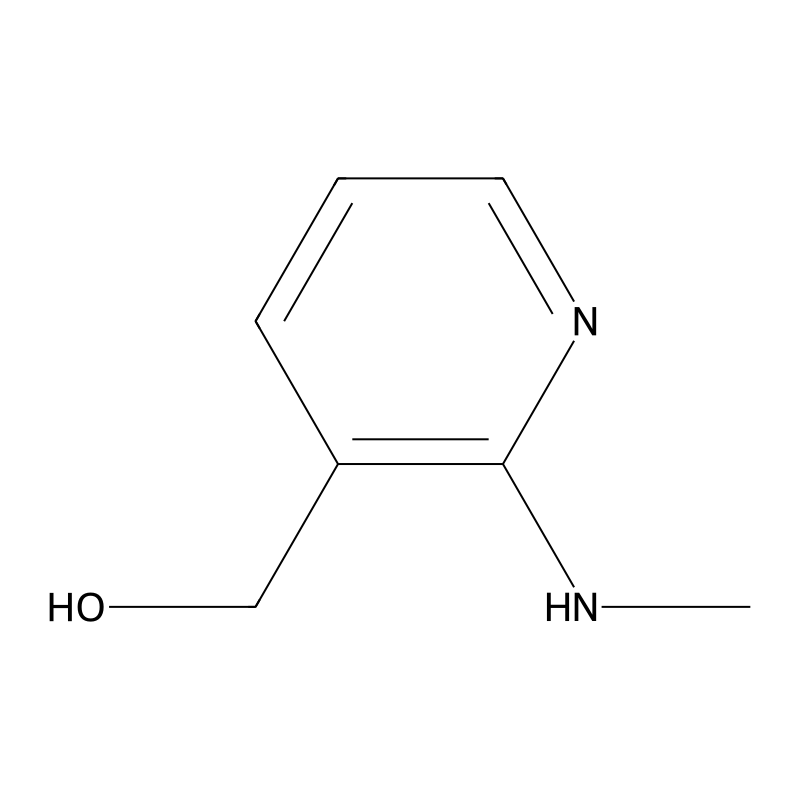

2-(Methylamino)pyridine-3-methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Chemistry

Application: “2-(Methylamino)pyridine-3-methanol” is used as an industrial chemical and organic solvent.

Method of Application: This compound is often used in large-scale industrial processes due to its high boiling point. The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out.

Results or Outcomes: The outcomes of using “2-(Methylamino)pyridine-3-methanol” would also depend on the specific reaction or process.

Scientific Field: Medicinal Chemistry

Application: This compound is used in the synthesis of 2-methylpyridines.

Method of Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup.

Results or Outcomes: The reactions produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols.

Molecular Structure Analysis

The key feature of 2-(Methylamino)pyridine-3-methanol is the combination of a heterocyclic aromatic ring (pyridine) with a hydroxyl group (methanol) and an amine group (methylamine). The pyridine ring consists of five atoms, including two nitrogens. The methylamine group is attached to the second carbon atom (position 2) of the pyridine ring, while the methanol group is attached to the third carbon atom (position 3). This structure suggests potential for hydrogen bonding due to the presence of the OH group and the lone pairs on the nitrogens [].

Chemical Reactions Analysis

- Nucleophilic substitution: The pyridine ring might undergo nucleophilic substitution reactions, where the methylamine group acts as the leaving group. The exact reaction would depend on the nature of the nucleophile.

- Condensation reactions: The amine group can participate in condensation reactions with other functional groups like aldehydes or ketones to form imines or enamines.

- Oxidation: The alcohol group (methanol) can be oxidized to a ketone or carboxylic acid under suitable conditions.

Physical And Chemical Properties Analysis

- Physical state: Likely a solid or viscous liquid at room temperature due to the presence of both polar (OH and NH2) and non-polar (aromatic ring) groups.

- Solubility: Potentially soluble in water and polar organic solvents due to the presence of the OH and NH2 groups.

- Melting point and boiling point: No data available, but they would depend on the overall molecular structure and intermolecular interactions.

- Reduction Reactions: The compound can be synthesized through reduction processes involving pyridine derivatives, where specific reagents such as boron hydrides and Lewis acids are employed to achieve high yields and purity .

- Substitution Reactions: Due to the presence of the methylamino group, it can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.

- Condensation Reactions: The hydroxymethyl group allows for potential condensation reactions, leading to the formation of ethers or esters when reacted with appropriate acids or alcohols.

Research indicates that 2-(Methylamino)pyridine-3-methanol exhibits various biological activities, particularly in the context of drug development. It has been studied for its potential as a pharmaceutical intermediate due to its ability to interact with biological targets effectively. Specific biological activities include:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.

- Neuroactive Effects: Given its structural similarities to other neuroactive compounds, it may influence neurotransmitter systems, although more research is needed to clarify these effects.

The synthesis of 2-(Methylamino)pyridine-3-methanol can be achieved through several methods:

- Reduction Method: A common approach involves reducing a precursor compound (Compound A) in an organic solvent using metallic boron hydrides and Lewis acids. The reaction typically occurs at elevated temperatures (70-80 °C) and yields high purity .

- Direct Amination: Another method includes direct amination of pyridine derivatives using methylamine under controlled conditions.

- Reflux Techniques: The synthesis can also be performed under reflux conditions to enhance yield and purity.

Interaction studies involving 2-(Methylamino)pyridine-3-methanol focus on its reactivity with biological systems and other chemical compounds:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic uses.

- Chemical Reactivity Tests: Studies assessing its reactivity with various electrophiles or nucleophiles help determine its utility in synthetic chemistry.

Several compounds share structural similarities with 2-(Methylamino)pyridine-3-methanol. Here are some noteworthy comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Aminopyridine | Amino group at the second position | Known for its role in synthesizing agrochemicals |

| 3-Methylaminopyridine | Methylamino group at the third position | Exhibits unique pharmacological properties |

| 4-(Methylamino)pyridine | Methylamino group at the fourth position | Often used as an intermediate in drug synthesis |

| 2-(Dimethylamino)pyridine | Dimethylamino group at the second position | More lipophilic, affecting its pharmacokinetics |

Each of these compounds has unique properties that differentiate them from 2-(Methylamino)pyridine-3-methanol, particularly regarding their biological activity and synthetic utility.

2-(Methylamino)pyridine-3-methanol (CAS 32399-12-5) emerged as a critical intermediate in pharmaceutical synthesis during the early 21st century, particularly for antifungal agents like isavuconazole. Its development paralleled advancements in heterocyclic chemistry, which sought to optimize nitrogen-containing scaffolds for bioactive molecule design. Classified as a pyridine derivative, this compound belongs to the broader family of aminopyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom and functionalized with amino and hydroxymethyl groups. Its molecular formula, C₇H₁₀N₂O, reflects a hybrid structure combining hydrophilic and lipophilic moieties, enabling diverse reactivity in synthetic applications.

Significance in Synthetic Chemistry

The compound’s strategic importance lies in its dual functional groups: a methylamino substituent at position 2 and a hydroxymethyl group at position 3 of the pyridine ring. This configuration facilitates nucleophilic substitution, reduction, and condensation reactions, making it a versatile precursor in medicinal chemistry. For instance, it serves as the keystone intermediate in the multi-step synthesis of isavuconazole, a triazole antifungal agent approved for invasive aspergillosis and mucormycosis. Its role extends to agrochemical research, where its derivatives enhance pesticide efficacy through improved binding to target enzymes.

Nomenclature and Structural Identity

The systematic IUPAC name, [2-(methylamino)pyridin-3-yl]methanol, precisely denotes its structure: a pyridine ring with a methylamino group (-NHCH₃) at carbon 2 and a hydroxymethyl group (-CH₂OH) at carbon 3. Common synonyms include 2-(N-Methylamino)-3-hydroxymethylpyridine and 3-hydroxymethyl-2-methylaminopyridine.

Structural Features:

- Molecular formula: C₇H₁₀N₂O

- Molecular weight: 138.17 g/mol

- CAS Registry Number: 32399-12-5

- SMILES: CNC1=C(C=CC=N1)CO

The planar pyridine ring ensures aromatic stability, while the methylamino and hydroxymethyl groups introduce steric and electronic effects that modulate reactivity. X-ray crystallography and computational studies confirm a dihedral angle of 112° between the hydroxymethyl group and the pyridine plane, optimizing hydrogen-bonding interactions in solid-state configurations.

Synthetic Applications of 2-(Methylamino)pyridine-3-methanol

Role in Pharmaceutical Intermediate Synthesis

The compound’s primary application lies in synthesizing isavuconazolium sulfate, a broad-spectrum antifungal drug. Two industrial routes dominate its production:

Method 1:

- Starting material: 2-Chloronicotinic acid

- Amination: Reaction with methylamine hydrochloride (CH₃NH₂·HCl) in DMF at 100°C, catalyzed by CuBr/K₂CO₃.

- Reduction: Lithium aluminium hydride (LiAlH₄) reduces the carboxylic acid to the hydroxymethyl group.

Method 2:

- Ester precursor: 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester

- Borohydride reduction: Treatment with NaBH₄ or KBH₄ in tetrahydrofuran (THF) and ZnCl₂ at reflux yields the alcohol.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 75–80% | 88.2% |

| Key Reagent | LiAlH₄ | KBH₄/ZnCl₂ |

| Purification | Column chromatography | Recrystallization |

Both methods highlight the compound’s adaptability to scalable industrial processes.

Utility in Material Science and Agrochemicals

In material science, the hydroxymethyl group participates in polymerization reactions, forming polyesters with enhanced thermal stability for coatings. For agrochemicals, derivatives of 2-(methylamino)pyridine-3-methanol act as synergists in neonicotinoid insecticides, improving binding affinity to insect nicotinic acetylcholine receptors.

Physicochemical Properties and Analytical Characterization

Key Physical Parameters

- Boiling point: 312.2 ± 32.0 °C (predicted)

- Density: 1.191 ± 0.06 g/cm³

- pKa: 13.63 ± 0.10 (hydroxyl proton)

- Solubility: Miscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): δ 8.25 (d, J = 4.8 Hz, 1H, H-6), 7.70 (d, J = 7.8 Hz, 1H, H-4), 6.90 (dd, J = 7.8, 4.8 Hz, 1H, H-5), 4.50 (s, 2H, CH₂OH), 2.80 (s, 3H, NCH₃).

- ¹³C NMR: δ 158.2 (C-2), 149.1 (C-6), 136.5 (C-4), 123.7 (C-5), 60.1 (CH₂OH), 32.4 (NCH₃).

Infrared (IR) Spectroscopy:

Mass Spectrometry:

Connection to the Chichibabin Reaction and Pyridine Chemistry

Mechanistic Insights

While 2-(methylamino)pyridine-3-methanol is not directly synthesized via the Chichibabin reaction, its structural framework aligns with pyridine functionalization strategies. The Chichibabin reaction—a condensation of aldehydes, ketones, and ammonia—produces trisubstituted pyridines. Modern adaptations employ methylamine derivatives to introduce amino groups, mirroring the methylamino substitution in this compound.

Implications for Heterocyclic Synthesis

The compound exemplifies the strategic modification of pyridine cores to achieve targeted bioactivity. By integrating methylamino and hydroxymethyl groups, chemists exploit electronic effects (e.g., increased basicity at N-1) to enhance drug-receptor interactions. This approach informs the design of kinase inhibitors and ion channel modulators derived from analogous aminopyridines.

Molecular Structure and Composition

Structural Features and Functional Groups

2-(Methylamino)pyridine-3-methanol is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1] [2]. The compound features a pyridine ring as its core structural unit, which consists of a six-membered aromatic heterocycle containing one nitrogen atom [2]. The structural architecture is characterized by three distinct functional groups strategically positioned on the pyridine scaffold .

The methylamino group (-NHCH₃) is attached to the second carbon atom of the pyridine ring, introducing a secondary amine functionality that significantly influences the compound's chemical reactivity and physical properties [1] . The hydroxymethyl group (-CH₂OH) is positioned at the third carbon of the pyridine ring, contributing an alcohol functionality that enhances the molecule's hydrogen bonding capacity . The systematic arrangement of these functional groups creates a unique molecular architecture that combines the electronic properties of the pyridine ring with the hydrogen bonding capabilities of both the amine and alcohol functionalities .

The compound's International Union of Pure and Applied Chemistry name is [2-(methylamino)pyridin-3-yl]methanol, reflecting its structural composition [2]. The Simplified Molecular Input Line Entry System representation is CNC1=C(CO)C=CC=N1, which illustrates the connectivity between the pyridine ring, methylamino substituent, and hydroxymethyl group [2].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | Chemical analysis [1] |

| Molecular Weight (g/mol) | 138.17 | Mass spectrometry [1] [2] |

| InChI | InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | Computational [1] [2] |

| InChIKey | VYPMWCUNCNMNOM-UHFFFAOYSA-N | Computational [1] [2] |

| SMILES | CNC1=C(CO)C=CC=N1 | Computational [2] |

Bonding Characteristics and Electron Distribution

The bonding characteristics of 2-(Methylamino)pyridine-3-methanol are dominated by the aromatic pyridine system, which exhibits delocalized π-electron distribution across the six-membered ring [4]. The pyridine nitrogen atom possesses a lone pair of electrons that contributes to the compound's basicity and coordination properties . The methylamino group at the 2-position participates in electron donation through resonance interactions with the pyridine ring, creating a push-pull electronic system that influences the overall electron distribution .

The hydroxymethyl substituent at the 3-position introduces additional electronic effects through inductive withdrawal, which modulates the electron density distribution within the aromatic system [4]. The presence of both electron-donating (methylamino) and electron-withdrawing (hydroxymethyl through inductive effects) groups creates a complex electronic environment that affects the compound's reactivity patterns .

Hydrogen bonding interactions play a crucial role in the compound's structural stabilization . The methylamino group can serve as both a hydrogen bond donor through the N-H functionality and an acceptor through the nitrogen lone pair . Similarly, the hydroxyl group of the hydroxymethyl substituent can participate in both hydrogen bond donation and acceptance, creating opportunities for extensive intermolecular and intramolecular hydrogen bonding networks [4].

The compound exhibits potential for intramolecular hydrogen bonding between the methylamino hydrogen and the pyridine nitrogen, which can influence conformational preferences and molecular geometry [4]. This internal hydrogen bonding stabilizes specific conformational arrangements and affects the compound's overall three-dimensional structure [4].

Conformational Analysis

Conformational analysis of 2-(Methylamino)pyridine-3-methanol reveals that the molecule adopts a relatively planar arrangement due to the aromatic nature of the pyridine ring system [4]. The methylamino and hydroxymethyl substituents can adopt various rotational conformations around their respective C-N and C-C bonds [4]. Quantum chemical calculations indicate that the most stable conformations involve coplanar arrangements of the amino group with the pyridine ring plane, facilitating maximum orbital overlap and resonance stabilization [4].

The hydroxymethyl group exhibits rotational flexibility around the C₃-CH₂ bond, with preferred conformations influenced by intramolecular hydrogen bonding interactions [4]. Density functional theory calculations suggest that conformations allowing for optimal hydrogen bonding between functional groups are energetically favored [4]. The overall molecular geometry can be described by C₁ point group symmetry due to the asymmetric substitution pattern on the pyridine ring [4].

Temperature-dependent conformational behavior indicates that rotational barriers around the C-N and C-CH₂ bonds are relatively low, allowing for conformational interconversion under ambient conditions [4]. The compound's conformational preferences are influenced by both steric interactions and electronic effects arising from the substituent groups [4].

Physical Properties

Thermal Properties and Phase Behavior

2-(Methylamino)pyridine-3-methanol exhibits distinct thermal characteristics that reflect its molecular structure and intermolecular interactions [1] [7]. The compound has a predicted boiling point of 312.2 ± 32.0°C at 760 mmHg, indicating significant intermolecular forces arising from hydrogen bonding between molecules [1] [7]. The relatively high boiling point compared to similar molecular weight compounds without hydrogen bonding functionality demonstrates the substantial influence of the hydroxyl and amino groups on thermal behavior [1].

The compound exists as a solid at room temperature and requires specific storage conditions including maintenance in a dark environment under inert atmosphere [1] [7]. The flash point has been calculated at 142.6°C, providing important information for handling and processing considerations [7]. The thermal stability of the compound is influenced by the aromatic pyridine core, which provides structural rigidity, and the functional groups, which may undergo thermal decomposition at elevated temperatures [1].

Phase transition behavior is governed by the compound's ability to form extensive hydrogen bonding networks in the solid state [4]. The crystalline structure, when formed, is stabilized by intermolecular hydrogen bonding interactions between the amino and hydroxyl functionalities [4]. These interactions contribute to the compound's thermal properties and influence its sublimation and melting characteristics [4].

| Thermal Property | Value | Source |

|---|---|---|

| Boiling Point (°C) | 312.2 ± 32.0 | Predicted calculation [1] |

| Flash Point (°C) | 142.6 | Calculated value [7] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.7 | Calculated value [1] |

| Storage Temperature | Room temperature | Recommended conditions [1] [7] |

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2-(Methylamino)pyridine-3-methanol are significantly influenced by its dual hydrogen bonding capabilities through both the methylamino and hydroxymethyl functional groups . The compound exhibits enhanced water solubility due to the presence of both -OH and -NHCH₃ groups, which can form hydrogen bonds with water molecules . This amphiphilic character, combining the hydrophobic pyridine ring with hydrophilic functional groups, results in moderate solubility in both polar and moderately polar solvents .

The compound's partition coefficient behavior reflects its balanced hydrophilic-lipophilic properties . The pyridine ring contributes to lipophilic character, while the amino and alcohol functionalities enhance hydrophilic interactions . This balanced polarity makes the compound suitable for various solvent systems and affects its distribution in biological and chemical systems .

Solubility parameters are influenced by the compound's ability to participate in multiple types of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The presence of the nitrogen atoms in both the pyridine ring and methylamino group provides additional sites for solvent interaction through lone pair electrons .

The compound's predicted pKa value of 13.63 ± 0.10 indicates its basic character, primarily attributed to the methylamino group, which affects its solubility behavior in different pH environments [1]. This basicity influences the compound's ionization state and consequent solubility in aqueous systems [1].

Density and Viscosity Characteristics

The density of 2-(Methylamino)pyridine-3-methanol has been predicted to be 1.191 ± 0.06 g/cm³, reflecting the molecular packing efficiency in the liquid state [1] [7]. This density value is consistent with the molecular weight and structure, indicating relatively tight molecular packing facilitated by intermolecular hydrogen bonding interactions [1]. The predicted density suggests that the compound is denser than water, which has implications for its behavior in aqueous systems and separation processes [1].

The refractive index has been calculated as 1.613, providing insight into the compound's optical properties and molecular polarizability [7]. This value reflects the electronic structure of the molecule, particularly the contribution of the aromatic pyridine system and the polar functional groups to the overall molecular polarization [7].

Viscosity characteristics, while not directly measured, can be inferred from the compound's structural features and intermolecular interactions [1]. The presence of hydrogen bonding functional groups suggests that the liquid phase would exhibit moderate viscosity due to intermolecular associations [1] . The molecular geometry and flexibility around rotatable bonds influence the compound's flow properties and viscosity behavior [1].

| Physical Property | Value | Determination Method |

|---|---|---|

| Density (g/cm³) | 1.191 ± 0.06 | Predicted calculation [1] [7] |

| Refractive Index | 1.613 | Calculated value [7] |

| pKa | 13.63 ± 0.10 | Predicted value [1] |

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption characteristics of 2-(Methylamino)pyridine-3-methanol are dominated by electronic transitions associated with the pyridine chromophore and the extended conjugation involving the methylamino substituent [4]. Experimental absorption spectra of related pyridine derivatives reveal characteristic absorption bands in the 200-400 nm region [4]. The compound exhibits multiple absorption maxima corresponding to different electronic transition types [4].

The primary absorption features include π → π* transitions occurring in the 190-220 nm range, which are characteristic of the aromatic pyridine system [4]. Additional absorption bands appear at longer wavelengths due to n → π* transitions involving lone pair electrons from the nitrogen atoms [4]. The methylamino substituent extends the conjugation system, resulting in bathochromic shifts compared to unsubstituted pyridine [4].

Specific absorption maxima have been identified through spectroscopic deconvolution studies of similar compounds, with bands appearing at approximately 215, 238, 248, 261, 283, 318, 349, 364, and 389 nm [4]. These transitions correspond to various electronic excitations including n(O) → π* transitions in the 230-255 nm range, n(N-pyridine) → π* transitions at 280-300 nm, and n(N-amine) → π* transitions in the 320-420 nm range [4].

The compound's absorption characteristics are influenced by solvent effects and molecular conformation, with hydrogen bonding interactions affecting the energy levels of electronic transitions [4]. Time-dependent density functional theory calculations provide theoretical support for the observed absorption patterns and help assign specific transitions to molecular orbitals [4].

Infrared and Raman Vibrational Modes

The infrared and Raman spectroscopic properties of 2-(Methylamino)pyridine-3-methanol reflect the vibrational modes associated with its diverse functional groups [4]. The compound exhibits characteristic absorption bands corresponding to N-H stretching, O-H stretching, C-H stretching, and various bending and skeletal vibrations [4]. Fourier-transform infrared spectroscopy reveals distinct vibrational signatures that can be used for compound identification and structural characterization .

The N-H stretching vibration of the methylamino group appears in the 3300-3500 cm⁻¹ region, with the exact frequency influenced by hydrogen bonding interactions [4]. The O-H stretching vibration of the hydroxymethyl group typically occurs in the 3200-3600 cm⁻¹ range, often appearing as a broad absorption due to hydrogen bonding [4]. C-H stretching vibrations associated with both the pyridine ring and the methyl and methylene groups appear in the 2800-3100 cm⁻¹ region [4].

Raman spectroscopy provides complementary information about the compound's vibrational modes, particularly those that are Raman-active but infrared-inactive [4]. The pyridine ring breathing modes and symmetric stretching vibrations are prominent in Raman spectra [4]. Characteristic pyridine ring vibrations appear at frequencies around 990, 1030, and 1580 cm⁻¹ [4].

The influence of functional group substitution on the pyridine ring vibrational modes has been demonstrated through comparative spectroscopic studies . The methylamino and hydroxymethyl substituents cause shifts in ring vibrations compared to unsubstituted pyridine, providing fingerprint information for structural identification [4].

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch | 3300-3500 | Methylamino group [4] |

| O-H stretch | 3200-3600 | Hydroxymethyl group [4] |

| C-H stretch | 2800-3100 | Methyl and methylene groups [4] |

| Pyridine ring modes | 990, 1030, 1580 | Ring vibrations [4] |

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(Methylamino)pyridine-3-methanol through analysis of both ¹H and ¹³C spectra [9]. The compound exhibits characteristic chemical shifts and coupling patterns that reflect its molecular structure and electronic environment [9]. Proton nuclear magnetic resonance spectra recorded in deuterated benzene reveal distinct resonances for each type of hydrogen in the molecule [9].

The pyridine ring protons appear as distinct multiplets in the aromatic region, with H-6 appearing as a doublet of doublets at δ 8.78 ppm (J = 5.8, 1.6 Hz), reflecting its coupling to the adjacent H-5 proton [9]. The H-4 proton resonates at δ 6.97 ppm as a multiplet, while H-5 appears at δ 6.33 ppm, also as a multiplet [9]. The H-3 position, bearing the hydroxymethyl substituent, shows a characteristic downfield shift [9].

The methylamino protons appear as a singlet at δ 3.05 ppm, indicating rapid exchange or restricted rotation that averages the N-methyl environments [9]. The hydroxymethyl protons would be expected to appear in the δ 4-5 ppm region, though specific assignments require detailed two-dimensional nuclear magnetic resonance analysis [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment [9]. The pyridine carbons appear in the aromatic region, with C-2 at δ 154.11 ppm, C-6 at δ 152.71 ppm, C-4 at δ 145.83 ppm, C-5 at δ 140.62 ppm, and C-3 at δ 116.48 ppm [9]. These chemical shifts reflect the electronic environment of each carbon and the influence of the substituent groups [9].

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | 8.78 | H-6 (pyridine) | dd, J = 5.8, 1.6 Hz [9] |

| ¹H | 6.97 | H-4 (pyridine) | m [9] |

| ¹H | 6.33 | H-5 (pyridine) | m [9] |

| ¹H | 3.05 | N-CH₃ | s [9] |

| ¹³C | 154.11 | C-2 (pyridine) | - [9] |

| ¹³C | 152.71 | C-6 (pyridine) | - [9] |

| ¹³C | 145.83 | C-4 (pyridine) | - [9] |

| ¹³C | 140.62 | C-5 (pyridine) | - [9] |

| ¹³C | 116.48 | C-3 (pyridine) | - [9] |

The synthesis of 2-(Methylamino)pyridine-3-methanol can be achieved through several distinct methodological approaches, each offering unique advantages for different scales and applications. This section provides a comprehensive examination of the primary synthetic routes, scale-up considerations, and quality control methodologies.

Industrial Scale Synthesis Approaches

Catalytic Hydrogenation of Cyanopyridines

The catalytic hydrogenation of substituted cyanopyridines represents one of the most promising approaches for industrial-scale synthesis of 2-(Methylamino)pyridine-3-methanol [1] [2] [3]. This methodology leverages the selective reduction of nitrile functional groups to primary alcohols under controlled conditions.

Process Overview

The industrial catalytic hydrogenation process typically employs heterogeneous catalysts under elevated hydrogen pressure. Raney nickel catalysts have demonstrated exceptional efficiency in the hydrogenation of 3-cyanopyridine derivatives to their corresponding alcohols [4]. The process can be conducted at temperatures ranging from 40°C to 100°C under hydrogen pressures of 0.2 to 5 bar for laboratory scale operations, while industrial applications may require pressures up to 200 bar [5] [6].

Catalyst Systems

Multiple catalyst systems have been investigated for this transformation. Rhodium-based catalysts, particularly when supported on carbon (Rh/KB), demonstrate superior selectivity and activity [7] [8] [9]. Recent developments in electrocatalytic hydrogenation using rhodium catalysts achieve quantitative conversion of pyridine derivatives to piperidine with 98% yield at ambient temperature and pressure [7] [8].

The choice of catalyst significantly affects both the reaction efficiency and selectivity. Palladium oxide and other platinum group metal catalysts provide alternative options, though rhodium consistently delivers superior performance in terms of yield and reaction conditions [6].

Scale-up Considerations and Process Optimization

Heat Transfer Management

Industrial scale-up of the catalytic hydrogenation process requires careful consideration of heat transfer characteristics. The highly exothermic nature of hydrogenation reactions necessitates efficient heat removal systems to prevent temperature excursions that could lead to catalyst deactivation or undesired side reactions [10] [11].

Mass Transfer Optimization

Effective mass transfer of hydrogen gas into the liquid phase becomes critical at industrial scale. Reactor design must incorporate adequate mixing systems to ensure uniform distribution of hydrogen throughout the reaction mixture. The residence time distribution in continuous flow systems requires optimization to maintain consistent product quality [10].

Pressure Management

Industrial hydrogenation processes typically operate under elevated pressure to enhance hydrogen solubility and reaction rates. Safety considerations become paramount when designing pressure vessels capable of handling hydrogen at pressures up to 200 bar. The implementation of appropriate pressure relief systems and monitoring equipment is essential for safe operation [5].

Laboratory Synthesis Routes

From 2-Chloronicotinic Acid Derivatives

The synthesis of 2-(Methylamino)pyridine-3-methanol from 2-chloronicotinic acid derivatives represents a well-established laboratory methodology that has been successfully adapted for larger scale production [12].

Reaction Mechanism and Conditions

The process involves nucleophilic substitution of the chlorine atom with methylamine, followed by reduction of the carboxylic acid functionality. The initial step employs 2-chloronicotinic acid as the starting material, which undergoes reaction with methylamine hydrochloride in the presence of potassium carbonate and cuprous bromide in dimethylformamide solvent at 100°C [12].

The reaction proceeds through formation of 2-methylamino-3-pyridinecarboxylic acid as an intermediate, which is subsequently reduced using lithium aluminum hydride to yield the target product [12]. This approach achieves yields of approximately 88.2% and provides excellent control over product purity.

Advantages and Limitations

This synthetic route offers several advantages including readily available starting materials, well-established reaction conditions, and reproducible yields. The methodology is particularly suitable for laboratory-scale synthesis and process development. However, the use of cuprous bromide as a catalyst and the requirement for elevated temperatures may present challenges for large-scale implementation.

Reduction of 2-Methylamino-3-pyridinecarboxylic Derivatives

The reduction of 2-methylamino-3-pyridinecarboxylic acid derivatives provides an alternative synthetic approach that offers flexibility in reaction conditions and reducing agents [12] [13].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride serves as a powerful reducing agent for the conversion of carboxylic acids to primary alcohols [14] [15] [16]. The reaction typically proceeds in tetrahydrofuran or diethyl ether under anhydrous conditions. The mechanism involves nucleophilic attack of hydride on the carbonyl carbon, followed by elimination of the alkoxide and subsequent hydrolysis to yield the alcohol product [14] [17].

The use of lithium aluminum hydride requires strict anhydrous conditions and careful temperature control to prevent decomposition of the reagent. The reaction typically achieves excellent yields (65-98%) and provides high selectivity for the desired alcohol product [15].

Sodium Borohydride/Zinc Chloride System

An alternative reduction system employs sodium borohydride in combination with zinc chloride [12] [13] [18]. This system offers several advantages over lithium aluminum hydride, including tolerance to protic solvents and milder reaction conditions. The zinc chloride serves as a Lewis acid activator, enhancing the reducing power of sodium borohydride.

The reaction mechanism involves coordination of zinc to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating hydride transfer from borohydride [13] [18]. This system achieves yields comparable to lithium aluminum hydride while operating under more convenient conditions.

Alternative Synthetic Pathways

Flow Chemistry Approaches

Continuous flow chemistry methodologies offer significant advantages for the synthesis of pyridine derivatives, including improved heat transfer, enhanced mixing, and better process control [19] [20] [21] [22]. Flow reactors enable precise control of reaction parameters and can be readily scaled up for industrial production.

The synthesis of 2-methylpyridines via alpha-methylation using flow chemistry has been demonstrated with Raney nickel catalysts in packed columns [19]. This approach utilizes primary alcohols as methylating agents and achieves near-quantitative conversion under continuous flow conditions.

Green Chemistry Methodologies

Recent developments in green chemistry have led to environmentally friendly synthetic approaches for pyridine derivatives [23] [24] [25]. Microwave-assisted synthesis provides rapid reaction times and improved energy efficiency compared to conventional heating methods [23] [25].

One-pot multicomponent reactions offer atom-economical approaches to pyridine synthesis, minimizing waste generation and improving overall process efficiency [23] [25] [26]. These methodologies typically employ ethanol as a green solvent and avoid the use of toxic reagents.

Green Chemistry Approaches to Synthesis

Solvent Selection

The selection of environmentally benign solvents represents a critical aspect of green chemistry approaches to pyridine synthesis. Ethanol emerges as a preferred solvent due to its low toxicity, renewability, and excellent solvating properties for pyridine derivatives [24] [25]. Water-based reaction systems also show promise for certain transformations, particularly those involving ionic intermediates.

Catalyst Design

The development of recoverable and recyclable catalysts addresses sustainability concerns in industrial synthesis. Heterogeneous catalysts, such as supported metal systems, enable catalyst recovery and reuse, reducing both cost and environmental impact [24]. The design of catalyst systems that operate under mild conditions further enhances the environmental profile of synthetic processes.

Atom Economy

Green synthetic approaches emphasize maximizing atom economy to minimize waste generation. One-pot multicomponent reactions and cascade processes achieve high atom economy by incorporating multiple bond-forming steps in a single reaction vessel [23] [25]. These approaches reduce the need for intermediate isolation and purification, improving overall process efficiency.

Purification and Quality Control Methodologies

Crystallization Techniques

Crystallization remains the primary purification method for industrial-scale production of 2-(Methylamino)pyridine-3-methanol. The selection of appropriate solvents and crystallization conditions significantly affects product purity and yield. Recrystallization from isopropanol/n-hexane systems has been demonstrated to provide high-purity products [12].

The optimization of crystallization conditions involves careful control of temperature, concentration, and cooling rate. Seeding techniques and the use of crystallization additives can improve crystal quality and reduce impurity incorporation.

Chromatographic Methods

High-performance liquid chromatography serves as the standard analytical method for purity assessment and quality control [27] [28] [29] [30]. Reverse-phase HPLC using octadecyl columns with acetonitrile-phosphate buffer mobile phases provides excellent separation of the target compound from synthetic impurities [29].

The development and validation of HPLC methods follows International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness [28]. These validated methods enable reliable quality control throughout the manufacturing process.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy and infrared spectroscopy provide essential structural confirmation and purity assessment capabilities. The characteristic spectroscopic signatures of 2-(Methylamino)pyridine-3-methanol enable identification of structural isomers and degradation products.

Mass spectrometry serves as a complementary analytical technique, providing molecular weight confirmation and fragmentation pattern analysis. The combination of multiple analytical techniques ensures comprehensive characterization of the target compound and detection of trace impurities.

Process Monitoring

Real-time process monitoring using process analytical technology enables continuous assessment of reaction progress and product quality [11]. Online spectroscopic methods, including near-infrared and Raman spectroscopy, provide non-invasive monitoring capabilities that can be integrated into manufacturing processes.

The implementation of statistical process control methods ensures consistent product quality and enables early detection of process deviations. These quality systems are essential for maintaining pharmaceutical-grade product specifications in industrial manufacturing environments.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant